molecular formula C14H16N2OS B2380328 N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide CAS No. 1252377-30-2

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide

Cat. No. B2380328
CAS RN: 1252377-30-2
M. Wt: 260.36
InChI Key: SEOLGEHZBPZZQE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a key role in regulating various physiological processes such as pain, inflammation, and mood. It binds to both CB1 and CB2 receptors, which are found throughout the body, and modulates their activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve motor function, and protect against oxidative stress and neurodegeneration. It has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide is its potency and selectivity for CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its complex synthesis and high cost may limit its use in some experimental settings.

Future Directions

There are many potential future directions for research on N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of interest is its potential as a novel analgesic for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide and its potential therapeutic applications.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with malononitrile, followed by a series of chemical transformations that lead to the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of a variety of medical conditions such as chronic pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c15-11-14(8-4-5-9-14)16-13(17)10-18-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOLGEHZBPZZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide

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